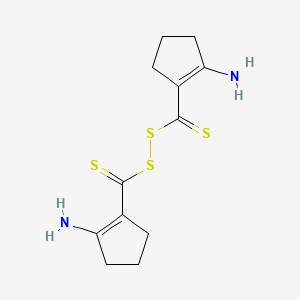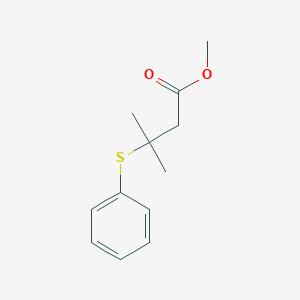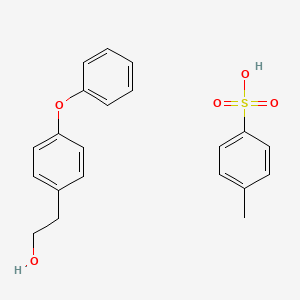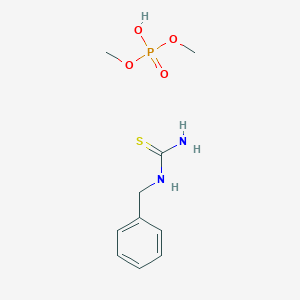
(2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes two aminocyclopentene rings connected by a carbothioyl and carbodithioate linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate typically involves the reaction of 2-aminocyclopentene with thiocarbonyl and dithiocarbonyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by transition metal catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification, and final synthesis. The process is optimized for large-scale production, ensuring high purity and yield. Techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioyl and carbodithioate groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate temperatures and may require the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products have diverse applications in various fields of research .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in electronics, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of (2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminocyclopentene-1-carbothioyl sulfide
- 2-Aminocyclopentene-1-carbodithioate
- Cyclopentene-1-carbothioyl sulfide
Uniqueness
Compared to similar compounds, (2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate exhibits unique properties due to the presence of both carbothioyl and carbodithioate groups.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Continued exploration of this compound may lead to new discoveries and advancements in various fields.
Eigenschaften
CAS-Nummer |
64487-57-6 |
|---|---|
Molekularformel |
C12H16N2S4 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
(2-aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate |
InChI |
InChI=1S/C12H16N2S4/c13-9-5-1-3-7(9)11(15)17-18-12(16)8-4-2-6-10(8)14/h1-6,13-14H2 |
InChI-Schlüssel |
SPZDBFZHUCNYLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C1)N)C(=S)SSC(=S)C2=C(CCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)
![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)



![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)




![5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14502057.png)
![1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid](/img/structure/B14502059.png)
![2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)-](/img/structure/B14502063.png)
